7-Bromo-1-(4-hydroxy-2-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
7-Bromo-1-(4-hydroxy-2-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative with a bromine atom and a hydroxyl group on the phenyl ring. This compound is of interest in various scientific research fields due to its potential biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The compound can be synthesized through a condensation reaction between 4-hydroxy-2-methylbenzaldehyde and 2-aminobenzoic acid in the presence of a brominating agent.
Oxidation Reaction: The intermediate quinoline can be oxidized to introduce the carboxylic acid group at the 3-position.
Industrial Production Methods:
Batch Process: The compound is synthesized in a controlled batch process to ensure purity and consistency.
Catalytic Methods: Catalysts such as palladium or platinum are used to enhance the reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be used to remove the bromine atom, yielding a different derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: this compound.
Reduction: 7-Bromo-1-(4-hydroxy-2-methylphenyl)-4-hydroxy-1,4-dihydroquinoline-3-carboxylic acid.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has shown potential as an antibacterial and antifungal agent in preliminary studies. Medicine: Research is ongoing to explore its use in treating various diseases, including cancer and inflammatory conditions. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: It interacts with various enzymes and receptors in the body, leading to biological responses.
Pathways Involved: It may inhibit specific enzymes or modulate signaling pathways involved in disease processes.
Comparison with Similar Compounds
Quinoline: A basic structure without substituents.
4-Hydroxyquinoline: Similar structure but without the bromine atom.
2-Methylquinoline: Similar structure but with a different position of the methyl group.
Uniqueness: The presence of both bromine and hydroxyl groups on the phenyl ring makes this compound unique, providing it with distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
7-bromo-1-(4-hydroxy-2-methylphenyl)-4-oxoquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO4/c1-9-6-11(20)3-5-14(9)19-8-13(17(22)23)16(21)12-4-2-10(18)7-15(12)19/h2-8,20H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQYYLONEGSVIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N2C=C(C(=O)C3=C2C=C(C=C3)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857339 | |
Record name | 7-Bromo-1-(4-hydroxy-2-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447607-26-2 | |
Record name | 7-Bromo-1-(4-hydroxy-2-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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